1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)
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Overview
Description
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is a phospholipid derivative. It is a white solid powder that contains two octanoyl groups, a glycerol backbone, and a myo-inositol ring with two phosphate groups. This compound is a member of the phosphatidylinositol bisphosphate family and plays a crucial role in cellular signaling pathways .
Preparation Methods
The preparation of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) typically involves organic synthesis techniques. The synthetic route generally includes the esterification of glycerol with octanoic acid, followed by phosphorylation of the inositol ring . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can modify the phosphate groups or the inositol ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) has numerous scientific research applications:
Chemistry: It is used as a model compound to study phospholipid behavior and interactions.
Biology: The compound is involved in studying cellular signaling pathways, particularly those related to phosphatidylinositol signaling.
Medicine: It is used in research on diseases related to phospholipid metabolism and signaling, such as cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) involves its role as a signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways, such as phospholipase C and protein kinase C. These interactions lead to the generation of secondary messengers like inositol trisphosphate and diacylglycerol, which further propagate the signal within the cell .
Comparison with Similar Compounds
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) can be compared with other similar compounds, such as:
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate): This compound has longer acyl chains, which may affect its solubility and interaction with cellular membranes.
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate): This compound has phosphate groups at different positions on the inositol ring, leading to different signaling properties.
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate): This compound has an additional phosphate group, which can significantly alter its signaling capabilities and interactions with proteins.
These comparisons highlight the uniqueness of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) in terms of its specific acyl chain length and phosphate group positioning, which influence its biological functions and applications.
Properties
Molecular Formula |
C25H52NO19P3 |
---|---|
Molecular Weight |
763.6 g/mol |
IUPAC Name |
azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3 |
InChI Key |
OFGBXUWSFCYDBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC.N |
Origin of Product |
United States |
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